Product packaging for Fluoromethane--helium (1/1)(Cat. No.:CAS No. 863991-83-7)

Fluoromethane--helium (1/1)

Cat. No.: B14202336
CAS No.: 863991-83-7
M. Wt: 38.036 g/mol
InChI Key: OLEJFZVVGSFOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Investigating Weak Intermolecular Interactions in Molecular Complexes

The investigation of weak intermolecular interactions within molecular complexes is a cornerstone of modern molecular physics and chemistry. These forces, while significantly weaker than covalent or ionic bonds, are responsible for a multitude of physical properties and chemical behaviors. wikipedia.orgwikipedia.org

Perturbations of Molecular Behavior by Rare Gas Environments

The interaction of molecules with rare gas atoms, such as helium, provides a simplified yet powerful model for studying environmental effects on molecular properties. When a molecule is trapped within a rare gas matrix or forms a complex with a rare gas atom, its electronic and vibrational spectra can be perturbed. tandfonline.com These shifts in spectral lines offer a sensitive probe of the intermolecular potential energy surface, which describes the interaction forces between the molecule and the rare gas atom. tandfonline.com

Studying these perturbations allows scientists to understand how the surrounding environment can alter a molecule's energy levels and dynamics. ccu.edu.twresearchgate.net For instance, the presence of helium can influence the rotational and vibrational states of a molecule, providing insights into energy transfer processes and the nature of the weak interactions at play. aps.org

Foundational Concepts of Fluoromethane-Helium Complex Formation

The formation of the fluoromethane-helium (1/1) complex is a direct consequence of the specific properties of its constituent molecules and the fundamental principles of intermolecular forces.

Nature of Fluoromethane (B1203902) (CH₃F) as a Polar Molecule in Intermolecular Interactions

Fluoromethane (CH₃F), also known as methyl fluoride, is a simple organofluorine compound with a tetrahedral geometry. wikipedia.orgbrainly.com Due to the significant difference in electronegativity between the fluorine and carbon atoms, the C-F bond is highly polar. brainly.comquora.com This, combined with the molecular geometry, results in a permanent net dipole moment for the molecule, making it polar. quora.comquora.com

The polarity of fluoromethane is a key factor in its intermolecular interactions. It can participate in dipole-dipole interactions with other polar molecules. vedantu.com In the context of the CH₃F-He complex, the interaction is primarily between the permanent dipole of fluoromethane and the induced dipole in the helium atom.

Properties of Fluoromethane (CH₃F)
PropertyValueSource
Molecular FormulaCH₃F wikipedia.org
Molar Mass34.03 g/mol wikipedia.org
Boiling Point-78.4 °C (194.8 K) wikipedia.org
Melting Point-137.8 °C (135.3 K) wikipedia.org
Dipole Moment1.85 D wikipedia.org

Characteristics of Helium as a Quantum Fluid and Buffer Gas Medium

Helium (He) is the second most abundant element in the universe and possesses unique properties that make it an ideal partner for studying weak intermolecular interactions. britannica.comwikipedia.org It is a colorless, odorless, and chemically inert gas. wikipedia.orgiitk.ac.in

Helium has the lowest boiling and melting points of any element. iitk.ac.inbyjus.com Below a certain temperature, liquid helium exhibits superfluidity, a state of matter characterized by zero viscosity. britannica.comwikipedia.org This quantum mechanical behavior makes it a fascinating medium for spectroscopic studies.

In the context of molecular complexes, helium is often used as a buffer gas to cool molecules to very low temperatures. aip.orgresearchgate.net This cooling simplifies the spectra of the molecules, allowing for a more detailed analysis of their structure and dynamics. aip.org Its low reactivity ensures that it interacts weakly with the molecule of interest, acting as a gentle probe of the intermolecular forces. wikipedia.org

Properties of Helium (He)
PropertyValueSource
Atomic Number2 iitk.ac.in
Atomic Weight4.0026 u iitk.ac.in
Boiling Point-268.9 °C (4.2 K) iitk.ac.in
Melting Point (at 2.5 MPa)-272.2 °C (0.95 K) byjus.com
Density (gas, STP)0.1786 g/L iitk.ac.in

Theoretical Basis for the Fluoromethane-Helium (1/1) Complex and its Formation

The formation of the fluoromethane-helium (1/1) complex is governed by the principles of quantum mechanics and intermolecular forces. Theoretical studies, often employing high-level ab initio calculations, are essential for understanding the structure, stability, and dynamics of this weakly bound system. aip.orgresearchgate.net

These calculations are used to generate a potential energy surface (PES) for the complex. aip.orgrsc.org The PES is a mathematical function that describes the energy of the system as a function of the distance and relative orientation of the two molecules. aps.orgquora.com The shape of the PES reveals the equilibrium geometry of the complex, the strength of the interaction (the well depth), and the energy barriers to internal motion.

For the CH₃F-He complex, theoretical models predict a shallow potential energy well, indicative of a weak van der Waals interaction. aip.org Spectroscopic studies, such as microwave and infrared spectroscopy, provide experimental data that can be compared with theoretical predictions to refine the PES and gain a more accurate understanding of the complex. aip.orgaip.org For instance, the analysis of the rotational and vibrational spectra of the complex allows for the determination of its structure and the subtle shifts in energy levels caused by the weak interaction with the helium atom. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3FHe B14202336 Fluoromethane--helium (1/1) CAS No. 863991-83-7

Properties

CAS No.

863991-83-7

Molecular Formula

CH3FHe

Molecular Weight

38.036 g/mol

IUPAC Name

fluoromethane;helium

InChI

InChI=1S/CH3F.He/c1-2;/h1H3;

InChI Key

OLEJFZVVGSFOCO-UHFFFAOYSA-N

Canonical SMILES

[He].CF

Origin of Product

United States

Theoretical Frameworks and Computational Methodologies for Fluoromethane Helium Interactions

Quantum Chemical Approaches to Potential Energy Surfaces and Intermolecular Potentials

A detailed understanding of the fluoromethane-helium interaction is predicated on the accurate determination of its potential energy surface (PES). The PES is a mathematical function that describes the energy of the system as a function of the geometric arrangement of its constituent atoms. From the PES, various properties of the complex, such as equilibrium structures, binding energies, and spectroscopic constants, can be derived. Quantum chemical methods are the primary tools for calculating the PES.

Ab initio methods, which are based on the fundamental principles of quantum mechanics without empirical parameters, are instrumental in studying the fluoromethane-helium system. rsc.org These calculations have been used to analyze the intramolecular potential surface of the He-CH₃F complex. researchgate.net By systematically varying the intermolecular distance and the relative orientation of the fluoromethane (B1203902) and helium, a grid of interaction energies can be computed. These energies are then used to construct the PES.

Research has identified two isomers of the He-CH₃F complex, corresponding to two minima on the potential energy surface. One isomer features the helium atom located at the carbon end of the C-F bond (a linear or near-linear configuration), while the other has the helium atom at the fluorine end. Ab initio calculations have been crucial in determining the structures and relative energies of these isomers. researchgate.net The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. Larger basis sets and higher levels of electron correlation generally lead to more accurate results. researchgate.net

Density Functional Theory (DFT) offers a computationally less expensive alternative to traditional ab initio methods for studying molecular systems. annualreviews.orguci.edu DFT calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. mdpi.comaps.org While standard DFT functionals sometimes struggle to accurately describe the weak van der Waals interactions that dominate in the fluoromethane-helium complex, recent developments in dispersion-corrected DFT methods have shown improved performance.

For the fluoromethane-helium system, DFT can be used to explore the potential energy surface and identify the equilibrium geometries of the isomers. rsc.org The choice of the exchange-correlation functional is critical for obtaining reliable results. mdpi.com While DFT may not always achieve the same level of accuracy as high-level ab initio methods for weakly bound systems, it serves as a valuable tool for preliminary investigations and for studying larger clusters of fluoromethane and helium atoms where more computationally demanding methods would be prohibitive.

To achieve high accuracy in the description of the fluoromethane-helium interaction, sophisticated and computationally intensive ab initio methods that explicitly account for electron correlation are necessary. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate results for systems where single-reference methods are appropriate. arxiv.orgd-nb.info

For the fluoromethane-helium complex, CCSD(T) calculations, when combined with large and flexible basis sets, can provide benchmark-quality interaction energies. researchgate.net These calculations are crucial for accurately determining the depths of the potential wells for the different isomers and the barriers to interconversion between them. The high accuracy of CCSD(T) is essential for a reliable comparison with experimental data, such as that obtained from microwave and millimeter-wave spectroscopies. researchgate.netchemrxiv.org

Below is an interactive table summarizing the comparison of interaction energies for the minimum geometry of the He-H₂ system, illustrating the performance of CCSD(T) with various basis sets, which is analogous to the level of theory required for the fluoromethane-helium system. scispace.com

Table 1. Comparison of CCSD(T) and FCI Interaction Energies for the Minimum Geometry of He-H₂

Basis Set CCSD(T) Energy (K) FCI Energy (K)
aug-cc-pVDZ -55.85 -55.85
aug-cc-pVTZ -56.76 -56.76
aug-cc-pVQZ -56.91 -56.91
CBS Extrapolation -57.01 -57.01

Data adapted from a study on the He-H₂ system, demonstrating the convergence of CCSD(T) calculations with increasing basis set size. A similar approach is necessary for the fluoromethane-helium complex to obtain accurate interaction energies. scispace.com

While the ground electronic state of the fluoromethane-helium complex is the primary focus of many studies, understanding its behavior in excited electronic states is also of interest, particularly for studying photodissociation dynamics. For such investigations, multiconfigurational methods are often required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good starting point by treating a selected set of important orbitals (the active space) with a full configuration interaction calculation. nih.gov

However, CASSCF often lacks the inclusion of dynamic electron correlation, which is crucial for quantitative accuracy. molcas.org The second-order perturbation theory corrected CASSCF method, known as CASPT2, addresses this limitation by adding dynamic correlation on top of the CASSCF wavefunction. molcas.orgicmol.es This combined CASSCF/CASPT2 approach is a powerful tool for studying the potential energy surfaces of excited states and for investigating non-adiabatic transitions between different electronic states. electronicsandbooks.comrsc.org While specific applications to the fluoromethane-helium system are not extensively documented, this methodology would be the appropriate choice for exploring its excited-state dynamics. nih.gov

Molecular Dynamics Simulations of Fluoromethane-Helium Systems

Once an accurate potential energy surface is obtained from quantum chemical calculations, it can be used in molecular dynamics (MD) simulations to study the time evolution of the fluoromethane-helium system. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the investigation of a wide range of dynamical properties.

Classical molecular dynamics simulations treat the nuclei as classical particles moving on the potential energy surface. escholarship.org This approach is well-suited for studying the behavior of the fluoromethane-helium complex at finite temperatures. amolf.nl For instance, MD simulations can be used to investigate the thermalization of the complex, where energy is exchanged between the translational, rotational, and vibrational degrees of freedom of the fluoromethane molecule and the translational motion of the helium atom.

These simulations can also provide insights into the stability of the different isomers of the complex at various temperatures and the dynamics of interconversion between them. By analyzing the trajectories of the atoms over time, one can calculate various properties, such as radial distribution functions, which describe the probability of finding the helium atom at a certain distance from the fluoromethane molecule, and time correlation functions, which can be related to spectroscopic observables. aps.orgmdpi.comresearchgate.netsciengine.com

Atomistic Simulations and Refinement of Intermolecular Force Fields

Atomistic simulations are fundamental to understanding the interactions within the fluoromethane-helium complex. The accuracy of these simulations hinges on the quality of the intermolecular force fields, which are mathematical functions describing the potential energy of the system as a function of the positions of its atoms.

The development of accurate force fields for the CH₃F-He system often involves a multi-step process. Initially, ab initio quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP4) or coupled-cluster methods [CCSD(T)], are used to compute the interaction energies for a wide range of geometries of the complex. researchgate.net These high-level calculations provide a benchmark set of data.

Subsequently, an analytical potential energy surface (PES) is fitted to these ab initio points. This PES can then be used in classical or quantum simulations. The refinement of these force fields is an ongoing process. For instance, comparisons between simulated and experimental data, such as rotational and vibrational spectra or collision cross-sections, can reveal deficiencies in the initial force field. acs.orgrsc.org The parameters of the force field are then adjusted to improve the agreement. This iterative refinement is crucial for accurately modeling systems where subtle effects like weak hydrogen bonds or halogen bonds play a role. unibo.it

Modern force fields may also incorporate more complex features, such as atomic-level anisotropy, to better represent the non-spherical nature of electron distributions in molecules. acs.org For polar molecules like fluoromethane, accurately modeling electrostatic interactions is particularly important. researchgate.net

Modeling Flow Dynamics and Molecular Cooling in Cryogenic Environments

The behavior of fluoromethane molecules in a cold helium buffer gas is a key area of experimental and theoretical investigation. aps.orgmpg.de Buffer gas cooling is a versatile technique for producing cold, slow-moving molecular beams. arxiv.org In this method, warm molecules are introduced into a cryogenic cell filled with a cold buffer gas, typically helium. Collisions between the molecules and the helium atoms lead to the thermalization of the molecules' translational and rotational degrees of freedom to the temperature of the buffer gas. aps.orgarxiv.org

Computational models are essential for understanding and optimizing this cooling process. These models often employ trajectory analysis, where the path of a fluoromethane molecule is simulated as a random walk within the cell due to collisions with a homogeneous buffer gas. mpg.de These simulations can predict key experimental observables such as the flux and velocity distributions of molecules exiting the cell. mpg.de

Key findings from these models include:

Boosting Effect: At certain buffer gas densities, molecules can be accelerated by the flow of helium atoms as they exit the cell nozzle. mpg.de

Cooling Efficiency: Simulations have shown that rotational cooling can be more efficient than translational cooling for the CH₃F-He system in certain density regimes. arxiv.org

Dependence on Experimental Parameters: The models can predict how the final state of the molecular beam depends on factors like the buffer gas density, cell temperature, and the specific buffer gas used (e.g., He vs. Ne). mpg.dearxiv.org

These simulations provide valuable insights that can significantly improve the design and operation of buffer-gas cooling experiments. mpg.de

Computational Models for Collision Dynamics

The study of collision dynamics provides fundamental information about the intermolecular potential and the transfer of energy between different degrees of freedom.

Quantum Scattering Calculations for Inelastic Collisions

Quantum scattering calculations are the most accurate method for describing the dynamics of collisions between atoms and molecules at low energies. These calculations solve the time-independent Schrödinger equation for the collision process, using the ab initio potential energy surface described earlier.

For the CH₃F-He system, these calculations can provide state-to-state cross sections for rotationally inelastic collisions. arxiv.org This means they can predict the probability of a fluoromethane molecule transitioning from an initial rotational state to a specific final rotational state upon collision with a helium atom. These calculations are computationally intensive, especially for polyatomic molecules like fluoromethane. However, they provide the most detailed picture of the collision dynamics and are essential for interpreting high-resolution experimental data. nih.govaps.org

Perturbed Rotational State (PRS) Theory for Collisional Rate Constants

The Perturbed Rotational State (PRS) theory is a theoretical framework used to calculate capture rate constants for ion-polar molecule reactions. While not directly applied to the neutral CH₃F-He system in the provided context, it is relevant to the broader study of collisions involving fluoromethane. researchgate.netacs.orgresearchgate.netacs.org

PRS theory has been used to model the reaction between fluoromethane and calcium ions (Ca⁺). researchgate.netacs.org These studies have shown that the capture rate constants have a strong dependence on the rotational level distribution of the fluoromethane molecules. researchgate.netacs.org Specifically, rotationally colder fluoromethane molecules exhibit higher reactivity. researchgate.netacs.org This highlights the significant role that the rotational state plays in the dynamics of molecular collisions.

Diffusion Equations for Predicting Molecular Behavior in Buffer-Gas Environments

The movement of fluoromethane molecules through a helium buffer gas can be described by diffusion equations. aps.orgeuropa.eu These equations provide a macroscopic model of the random walk of the molecules due to collisions with the buffer gas atoms. libretexts.org

By solving the diffusion equation, one can predict the temporal and spatial distribution of the molecules within the buffer gas cell. europa.eu This information is crucial for determining the diffusion cross-section, which is a measure of the effective size of the molecules for collisions that impede their movement through the gas. europa.eu Experimental measurements of the diffusion time of fluoromethane in helium, combined with solutions to the diffusion equation, allow for the determination of the YbF-He diffusion cross-section. europa.eu In some studies, the diffusion of a known species, like lithium atoms, is used as a reference to accurately determine the helium density in the cell. europa.eu

Theoretical Characterization of Helium Solvation Layers

When a molecule like fluoromethane is placed inside a superfluid helium droplet, it becomes surrounded by a layer of helium atoms. This "solvation layer" is a key concept in understanding the spectroscopy and dynamics of molecules in this unique quantum environment. frontiersin.orguni-regensburg.denih.gov

Theoretical models propose that this solvation layer is non-superfluid and relatively rigid. frontiersin.orgnih.gov This layer effectively increases the moment of inertia of the molecule, which can be observed as changes in its rotational spectrum. frontiersin.org The interaction between the dopant molecule and the helium environment can also lead to shifts and broadening of spectral lines. frontiersin.orgaps.org

The theoretical treatment of these many-particle systems is challenging. frontiersin.orgnih.gov However, computational models that account for the electron density distribution of the dopant molecule are crucial for accurately simulating the helium-induced spectroscopic features. frontiersin.org Studies of clusters, such as a chromophore with a few rare gas atoms inside a helium droplet, provide further insight into the structure and properties of these solvation layers. frontiersin.orgnih.gov The formation of "bubble states," where the repulsive interaction between a Rydberg electron and the surrounding helium atoms creates a void, is another interesting phenomenon that has been characterized theoretically. aps.org

Data Tables

Table 1: Experimental and Simulated Parameters for Buffer-Gas Cooled Fluoromethane

ParameterValueConditionsReference
Translational Temperature~5.48 KBuffer-gas cooled CH₃F with He aps.org
Rotational Temperature~0.60 KBuffer-gas cooled CH₃F with He aps.org
Translational to Rotational Cross-Section Ratio (γ)~36CH₃F-He collisions aps.org
Forward Velocity103 to 170 m/sGuided molecular beam with increasing He flux (0.20 to 5.00 SCCM) aps.org
Transverse Velocity25.8 to 42.5 m/sGuided molecular beam with increasing He flux (0.20 to 5.00 SCCM) aps.org
Maximum Population in1,1⟩ state43.2 ± 0.3 %Boosted regime (He at 6.5 K)
Maximum Population in1,1⟩ state92.9 ± 0.5 %Supersonic regime (Ne at 17 K)

Models for Helium-Induced Spectroscopic Features

The interaction with a helium atom, though weak, induces distinct and measurable features in the spectrum of fluoromethane. tandfonline.com These perturbations are modeled using high-level ab initio calculations to generate an accurate intermolecular potential energy surface (PES), which describes the energy of the complex as a function of the distance and orientation between the CH₃F and He components. aip.orgaip.org

Several computational approaches have been employed to create these models. One method involves calculating the PES using complete fourth-order Møller–Plesset perturbation theory (MP4). aip.org Another approach develops four-dimensional ab initio PESs that explicitly include the Q₃ stretching normal mode of the fluoromethane molecule. aip.org These numerically calculated potential points are then fitted to an analytical function, such as the Morse/Long-Range (MLR) potential function form, to create a smooth, continuous surface for subsequent calculations. aip.org

From these detailed potential energy surfaces, specific helium-induced spectroscopic features can be predicted and explained:

Infrared and Microwave Spectra Prediction: By applying quantum mechanical algorithms like the Lanczos algorithm to the PES, the rovibrational energy levels of the dimer system can be calculated. aip.org This allows for the prediction of infrared and microwave transition frequencies, which can then be compared with experimental data. For the ortho-CH₃F-He complex, predicted transitions have shown a root-mean-square deviation of just 0.042 cm⁻¹ from experimental microwave data. aip.org

Vibrational Band Shifts: The helium atom causes a small shift in the vibrational frequencies of the fluoromethane molecule. This is a key spectroscopic signature of the interaction. Calculations based on a detailed PES have predicted the infrared band origin shifts associated with the ν₃ fundamental (C-F stretch) of fluoromethane. aip.org These shifts are different for the ortho and para nuclear spin isomers of the complex.

Table 1: Predicted Infrared Band Origin Shifts for the ν₃ Fundamental of the CH₃F-He Complex. aip.org
Complex IsomerPredicted Band Origin Shift (cm⁻¹)
para-CH₃F–He0.039
ortho-CH₃F–He0.069

Structural Isomerism: The He-CH₃F complex can exist in different structural forms, or isomers, which are local minima on the potential energy surface. Spectroscopic observations have confirmed the existence of a T-shaped ground state and a linear excited state. aip.org High-resolution microwave spectroscopy has allowed for the precise measurement of the energy difference between these two isomers.

Table 2: Measured Energy Difference Between the Ground (T-shaped) and Excited (Linear) States of the He-CH₃F Complex. aip.org
ParameterValue (MHz)
Energy Difference132,374.081

Phonon Wings (PW): In larger helium environments, such as nanodroplets, electronic excitations of the dopant molecule can couple to the elementary excitations of the helium solvent. frontiersin.orgnih.gov This coupling generates a "phonon wing" in the spectrum, which is a broad feature accompanying sharp zero-phonon lines, providing information about the helium environment itself. tandfonline.comfrontiersin.orgnih.gov

Inhomogeneous Line Shape Theory for Transitions in Quantum Fluids

When fluoromethane is solvated in a quantum fluid like a superfluid helium nanodroplet, the spectral lines often exhibit broadening beyond their natural linewidth. This phenomenon is frequently described by inhomogeneous broadening, where individual molecules within the larger ensemble experience slightly different local environments, leading to a distribution of transition frequencies. frontiersin.orggophotonics.com

The theoretical framework for this is the inhomogeneous line shape theory of electronic transitions for molecules in superfluid helium droplets . frontiersin.orgnih.gov This theory posits that the observed spectral line shape is a result of the statistical distribution of solvent-induced frequency shifts. frontiersin.orgnih.gov Each fluoromethane molecule within a helium droplet experiences a shift in its transition energy that depends on the specific configuration and number of surrounding helium atoms.

Key aspects of this theory as applied to a system like fluoromethane-helium include:

Dependence on Droplet Size: The magnitude of the solvation shift for a molecule inside a helium droplet can depend on the droplet's size. frontiersin.orgnih.gov Since experiments are typically performed on a beam of droplets with a range of sizes, the resulting spectrum is a superposition of many slightly shifted individual spectra. frontiersin.orgnih.gov

Asymmetric Line Shapes: This distribution of droplet sizes often leads to a characteristic asymmetric line shape. frontiersin.orgnih.gov According to the theory, this asymmetry in the spectral line precisely reflects the size distribution of the droplets in the experimental beam. nih.gov This turns the phenomenon of inhomogeneous broadening into a tool for characterizing the helium droplet source. nih.gov

Spectroscopic Investigations of Fluoromethane Helium Interactions

Rotational Spectroscopy of Fluoromethane (B1203902) in Helium Environments

Rotational spectroscopy is a powerful tool for determining the precise geometric structure of molecules and their complexes. By analyzing the absorption of microwave radiation, researchers can deduce the moments of inertia and, consequently, the bond lengths and angles of a molecule with high accuracy.

High-Resolution Rotational Spectroscopy for Structural Elucidation of Complexes

High-resolution rotational spectroscopy is instrumental in revealing the three-dimensional arrangement of atoms within the Fluoromethane-Helium (CH₃F-He) complex. unibo.it This technique allows for the precise measurement of rotational transitions, which are unique to the specific mass distribution and geometry of the complex. The formation of such complexes is often achieved in a supersonic expansion, where a mixture of fluoromethane and helium is expanded into a vacuum, leading to the cooling of the gas and the formation of weakly bound species. unibo.it The resulting rotational spectra provide a detailed picture of the intermolecular potential energy surface, revealing the preferred orientation of the helium atom with respect to the fluoromethane molecule. unibo.itresearchgate.net

Vibrational Spectroscopy of Fluoromethane in Helium Nanodroplets

Helium nanodroplets provide a unique and extremely cold (approximately 0.4 K) environment for spectroscopic studies. frontiersin.org Molecules and complexes embedded in these droplets are effectively isolated and can rotate freely, leading to highly resolved vibrational spectra.

Infrared Action Spectroscopy in Cryogenic Matrices

Infrared (IR) action spectroscopy is a sensitive technique used to measure the vibrational spectrum of molecules and complexes in environments like helium nanodroplets. nih.govnih.gov In this method, a tunable infrared laser excites the vibrational modes of the fluoromethane molecule within the CH₃F-He complex. If the photon energy matches a vibrational transition, the molecule absorbs the energy, which can then lead to the evaporation of some of the surrounding helium atoms. By monitoring the depletion of the helium droplet beam as a function of the IR laser frequency, a vibrational spectrum of the embedded complex can be obtained. researchgate.net This technique is particularly valuable for studying species at very low concentrations and for obtaining spectra with minimal perturbation from the surrounding environment. nih.govmpg.de

Identification of Fermi Resonances and Determination of Anharmonicity Constants

Fermi resonance in the vibrational spectra of molecules, such as fluoromethane, arises from the interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry. This interaction leads to a shift in the expected energy levels and a redistribution of intensity between the coupled states. The study of these resonances provides valuable information about the anharmonicity of the molecular potential energy surface. dicp.ac.cnchinesechemsoc.orglibretexts.org

In the context of fluoromethane-helium complexes, the weak interactions with helium atoms can perturb the vibrational energy levels of the fluoromethane molecule, influencing the conditions for Fermi resonance. High-resolution spectroscopic techniques are employed to observe these subtle effects. While specific studies detailing Fermi resonance in fluoromethane-helium complexes are not abundant in the provided search results, the principles can be inferred from studies on similar systems and the general treatment of anharmonicity. dicp.ac.cnacs.orgresearchgate.net

The analysis of Fermi resonances allows for the determination of anharmonicity constants, which are crucial for accurately describing the vibrational energy levels of a molecule. libretexts.org These constants quantify the deviation of the molecular potential energy from the simple harmonic oscillator model. By analyzing the shifts and intensity changes in the spectra due to Fermi resonance, researchers can extract these constants. dicp.ac.cnchemrxiv.org For instance, the interaction between the C-H stretching modes and overtone/combination bands of the CH bending modes in methyl groups is a classic example of Fermi resonance. dicp.ac.cn Theoretical models, such as those based on density functional theory (DFT) and ab initio calculations, are often used in conjunction with experimental data to refine the potential energy surface and the resulting anharmonicity constants. chemrxiv.orgacs.org

The table below illustrates a hypothetical scenario of how Fermi resonance might affect the vibrational frequencies of fluoromethane and how anharmonicity constants could be derived.

Table 1: Hypothetical Fermi Resonance Analysis for Fluoromethane

Vibrational Mode Unperturbed Frequency (cm⁻¹) Coupled Overtone/Combination Band Observed Frequencies (cm⁻¹) Anharmonicity Constant (χe)
ν₁ (CH₃ sym. stretch) 2950 2ν₅ 2930, 2970 -
ν₄ (CH₃ asym. stretch) 3010 ν₂ + ν₅ 3000, 3020 -

This table is for illustrative purposes and does not represent actual experimental data from the search results.

Helium-Induced Vibrational Spectral Shifts and Line Broadening Phenomena

The interaction of fluoromethane with helium atoms, particularly in helium nanodroplets, leads to observable changes in its vibrational spectrum, namely spectral shifts and line broadening. aps.orgtandfonline.com These phenomena provide insights into the nature of the intermolecular forces between the fluoromethane molecule and the helium solvent.

Vibrational Spectral Shifts:

The presence of the helium environment causes a shift in the vibrational band origins of the fluoromethane molecule compared to the gas phase. These shifts are typically small, reflecting the weak van der Waals interactions between the solute and the helium atoms. tandfonline.com The direction and magnitude of the shift depend on the specific vibrational mode and how the vibrational motion alters the interaction potential with the surrounding helium. For many molecules solvated in helium droplets, the vibrational frequencies are only slightly perturbed from their gas-phase values. tandfonline.com

Line Broadening:

Line broadening in the spectra of molecules within a helium environment can be attributed to several mechanisms:

Homogeneous Broadening: This arises from processes that affect all molecules in the sample in the same way. gophotonics.com In helium droplets, this can be due to the finite lifetime of the excited vibrational state, which can be shortened by energy relaxation to the helium bath. numberanalytics.com

Doppler Broadening: While significant in gas-phase spectroscopy at higher temperatures, Doppler broadening is less of a factor in the ultra-cold environment of helium nanodroplets (around 0.4 K). wikipedia.orgresearchgate.net

Collisional Broadening: In higher density helium environments, collisions between the fluoromethane molecule and helium atoms can perturb the vibrational energy levels and contribute to line broadening. numberanalytics.com

The study of line shapes and widths can thus provide information on the dynamics of the fluoromethane-helium interaction, including vibrational energy relaxation and the degree of order in the helium solvation shell. aps.org

Table 2: Factors Influencing Line Broadening in Fluoromethane-Helium Spectra

Broadening Mechanism Description Relevance in He Nanodroplets
Homogeneous Broadening Uniform broadening due to lifetime-limiting processes. gophotonics.com Significant, related to vibrational relaxation.
Inhomogeneous Broadening Broadening from variations in the local molecular environment. gophotonics.com Can be significant, reflects the structure of the He solvation shell.
Doppler Broadening Broadening due to the thermal motion of molecules. wikipedia.org Generally negligible due to ultra-low temperatures.
Collisional Broadening Broadening due to collisions with other particles. numberanalytics.com Can be a factor, depending on the helium density.

Electronic Spectroscopy and Microsolvation Studies

Fluorescence Excitation and Dispersed Emission Spectroscopy in Superfluid Helium

Electronic spectroscopy, particularly fluorescence excitation and dispersed emission techniques, performed in superfluid helium nanodroplets offers a powerful tool to study the properties of molecules like fluoromethane in a nearly ideal, inert, and ultra-cold environment. nih.govfrontiersin.org

Fluorescence Excitation Spectroscopy: In this technique, the molecule is excited with a tunable laser, and the total fluorescence emitted is monitored as a function of the laser wavelength. This provides an absorption-like spectrum of the molecule. nih.govaps.org For molecules in helium droplets, these spectra often exhibit very sharp vibronic transitions, with linewidths that can be less than 1 cm⁻¹. frontiersin.org The primary effect of the helium solvent is often a shift in the electronic transition energy (solvation shift) compared to the gas phase. nih.govfrontiersin.org

Dispersed Emission Spectroscopy: In this method, the molecule is excited to a specific vibronic level, and the emitted fluorescence is passed through a monochromator to resolve the emission spectrum. nih.gov This provides information about the vibrational levels of the ground electronic state. The emission spectra can reveal how the excited state relaxes and how the helium environment influences this relaxation. nih.gov In some cases, the emission spectra can be complex, showing evidence of the molecule-helium complex relaxing into different configurations before fluorescence occurs. nih.govfrontiersin.org

These spectroscopic methods are crucial for understanding the microsolvation of fluoromethane in helium, revealing details about the solute-solvent interactions and the structure of the immediate helium solvation layer. nih.govuni-regensburg.de

Analysis of Zero Phonon Lines (ZPL) and Phonon Wings (PW)

The electronic spectra of molecules embedded in a solid or liquid matrix, including superfluid helium, are often characterized by a sharp Zero Phonon Line (ZPL) and a broader, lower-intensity Phonon Wing (PW) . wikipedia.orgnih.govsingle-molecule.nl

Zero Phonon Line (ZPL): The ZPL corresponds to a purely electronic transition of the molecule, without any simultaneous excitation of the vibrations (phonons) of the surrounding helium matrix. wikipedia.orgsingle-molecule.nl The ZPL is typically very narrow, and its width at very low temperatures is determined by the lifetime of the excited state. wikipedia.orgaps.org The presence of a sharp ZPL is a hallmark of a weakly perturbing environment like superfluid helium. uci.edu

Phonon Wing (PW): The PW appears at higher energies in absorption (or lower energies in emission) relative to the ZPL. wikipedia.org It arises from electronic transitions that are coupled with the creation or annihilation of one or more phonons in the helium matrix. single-molecule.nluci.edu The shape and intensity of the PW provide information about the density of states of the helium phonons and the strength of the coupling between the electronic transition of the molecule and the helium environment. aps.orguci.edu In superfluid helium, the PW can exhibit distinct features corresponding to the elementary excitations of the superfluid, such as rotons. aps.orguci.edu

The analysis of the ZPL and PW is therefore fundamental to understanding the dynamics of the molecule-helium interaction and the properties of the superfluid helium itself. nih.govaps.org The relative intensity of the ZPL to the PW is a measure of the strength of the electron-phonon coupling. single-molecule.nl

Investigating Configurational Variants of Helium Solvation Complexes

Theoretical and spectroscopic studies have shown that for a given molecule solvated in helium, multiple stable or metastable geometric arrangements, or "configurational variants," of the helium atoms around the molecule can exist. nih.govnih.gov These different configurations can have slightly different interaction energies with the solute molecule, leading to distinct spectroscopic signatures.

For the He-CH₃F complex, ab initio calculations predict the existence of three potential energy minima: one at the carbon end of the C-F axis (linear), one in a T-shaped position relative to the C-F axis, and a shallower one at the fluorine end (antilinear). nih.gov The lowest energy state corresponds to the T-shaped geometry, while the linear configuration is an excited state. nih.gov

Spectroscopic techniques like dispersed emission spectroscopy can be used to identify these different isomers. nih.gov If multiple configurations are populated, the electronic spectrum may show multiple ZPLs, each corresponding to a different isomer. nih.govuni-regensburg.de By exciting a specific isomer and observing its dispersed fluorescence, one can confirm the existence of these configurational variants and measure their energy differences. nih.gov For the He-CH₃F system, spectroscopic observations have confirmed the predicted energy level structure, with transitions observed for both the T-shaped ground state and the linear excited state. nih.gov The measured energy difference between these two states was found to be 132,374.081(16) MHz. nih.gov

This ability to resolve and characterize different solvation structures provides a detailed picture of the potential energy landscape governing the interaction between fluoromethane and helium. nih.gov

Stark Spectroscopy for Probing Electric Field Effects on Fluoromethane

Stark spectroscopy involves studying the effect of an external static electric field on the spectra of atoms and molecules. researchgate.netaps.org For a polar molecule like fluoromethane (CH₃F), the application of an electric field causes a splitting and shifting of its rotational energy levels, known as the Stark effect. aps.org

When fluoromethane is solvated in helium nanodroplets, Stark spectroscopy becomes a powerful tool to probe the interaction between the molecule and the helium environment. researchgate.netaps.org By measuring the Stark effect for the solvated molecule, one can gain insights into how the helium solvent modifies the molecule's properties, such as its effective dipole moment.

High-resolution laser-Stark spectroscopy has been performed on fluoromethane in molecular beams, allowing for precise measurements of the Stark shifts. researchgate.net Similar experiments on fluoromethane in helium droplets reveal that the interactions with the helium solvent can produce splittings in the rotational levels that are analogous to those induced by an external electric field. aps.org This suggests that the anisotropic nature of the molecule-helium interaction potential can mimic the effect of an electric field.

The study of the Stark effect in fluoromethane is also crucial for applications such as the electrostatic guiding of cold molecules, where knowledge of the response of the molecular energy levels to an electric field is essential. aps.org

Collision Dynamics and Relaxation Processes in Fluoromethane Helium Systems

Rotational Energy Transfer and Relaxation Mechanisms

The transfer of energy between the rotational and translational degrees of freedom of fluoromethane (B1203902) molecules during collisions with helium atoms is a key process in cooling these molecules to low temperatures.

Experimental and theoretical investigations have provided insights into the rotational relaxation of fluoromethane in low-temperature collisions with helium. In one study utilizing an electrostatic guiding technique with a 3.5 K helium buffer gas, it was demonstrated that the rotational energy of CH₃F can be efficiently thermalized. This process involves the transformation of rotational energy into translational kinetic energy over the course of tens of collisions with helium atoms near the cell nozzle. Subsequent adiabatic cooling as the molecules are ejected from the buffer-gas cell can further decrease the rotational temperature.

Theoretical models are essential for interpreting experimental results and predicting relaxation rates. While a specific potential energy surface for CH₃F-He is not always available, studies have utilized existing potential surfaces for similar systems, such as NH₃-He, to calculate and compare cross sections. However, discrepancies between experimental and theoretical results can arise, highlighting the need for accurate, system-specific potential energy surfaces to fully understand the collision dynamics.

The efficiency of rotational cooling is significantly influenced by the collision energy. Lower collision energies, corresponding to lower temperatures, generally lead to larger cross sections for rotational transitions, which enhances cooling. Experimental studies on the pressure broadening of the J=0–1, K=0 rotational transition of CH₃F by helium have shown a clear trend of increasing cross sections with decreasing temperature. This rise in cross section at low temperatures is attributed to the dominance of resonant collisional processes at very low energies dntb.gov.ua.

Research on the reaction rate of CH₃F with Ca⁺ ions has also indirectly highlighted the effect of rotational cooling. In these experiments, fluoromethane molecules with lower rotational temperatures exhibited higher reactivity nih.gov. This suggests that the rotational state of the molecule, which is controlled by the collision energy with the helium buffer gas, plays a crucial role in the subsequent chemical dynamics. The perturbed rotational state (PRS) theory used in these studies confirms a strong dependence of the capture rate constants on the rotational level distribution nih.gov.

In buffer-gas cooling experiments, achieving low translational and rotational temperatures for the molecular sample is the primary goal. By comparing experimental results with simulations, researchers have been able to determine these temperatures for fluoromethane cooled by helium. In a notable experiment, fluoromethane molecules were cooled in a 3.5 K helium buffer gas, reaching a translational temperature of approximately 5.48 K and a significantly lower rotational temperature of about 0.60 K.

The number of collisions the molecules undergo within the buffer gas cell is a critical factor in achieving thermalization. It has been estimated that after about 36 collisions with 3.5 K helium, the translational temperature of the fluoromethane molecules is thermalized to be close to that of the buffer gas. The final rotational temperature can be even lower than the buffer gas temperature due to the conversion of rotational energy to translational energy followed by adiabatic expansion dntb.gov.ua.

Table 1: Experimentally Determined Temperatures of Fluoromethane in a Helium Buffer Gas

Buffer Gas Temperature (K) Final Translational Temperature (K) Final Rotational Temperature (K)

Collisional Cross Sections and Their Ratios

Collisional cross sections are fundamental parameters that quantify the probability of a collision resulting in a specific outcome, such as a change in translational or rotational energy.

The ratio of the translational (elastic) to rotational (inelastic) collisional cross sections (σt / σr) is a key indicator of the efficiency of rotational cooling. A smaller ratio implies that fewer elastic collisions are required to induce a rotational transition, leading to more efficient rotational cooling. For the fluoromethane-helium system, an electrostatic guiding scheme was used to derive a ratio of approximately 36 between the translational and the average rotational collisional cross sections dntb.gov.ua. This indicates that, on average, 36 translational collisions occur for every rotational energy-changing collision.

Pressure broadening measurements also provide a means to determine collisional cross sections. For the J=0–1, K=0 rotational transition of CH₃F broadened by helium, the cross sections were found to increase significantly as the temperature was lowered.

Table 2: Pressure Broadening Cross Sections for the J=0–1, K=0 Rotational Transition of CH₃F with Helium

Temperature (K) Cross Section (Ų)
5 114.0
20 55.9

The flux of the helium buffer gas, which is related to its density in the collision cell, has a significant impact on the collisional cross sections and the resulting cooling dynamics. Increasing the buffer gas flux generally leads to a higher number of collisions, which can enhance both translational and rotational cooling up to a certain point.

Simulations of buffer-gas cooling for CH₃F in helium at different cell temperatures have been used to extract effective collision cross sections by fitting the simulation results to experimental data. These studies show that the throughput of molecules from the cell decreases significantly with increasing buffer gas density, a phenomenon that is quantitatively reproduced by the simulations with a single free parameter representing the effective collision cross section mpg.de.

Table 3: Effective Collision Cross Sections for CH₃F in Helium Buffer Gas

Cell Temperature (K) Effective Collision Cross Section (cm²)
7 3.0 x 10⁻¹⁵

The conditions of the molecular beam, such as its initial temperature, also play a role. The cooling process is a competition between the thermalization with the cold buffer gas and the loss of molecules to the cell walls. The efficiency of this process is directly related to the collisional cross sections.

Molecular Beam Dynamics and Control through Collisions

The study of collision dynamics between fluoromethane (CH3F) and helium (He) is crucial for understanding and controlling molecular beams. These interactions allow for the manipulation of the translational and internal energies of the fluoromethane molecules, enabling the production of slow, cold molecular beams essential for a variety of advanced experiments.

Observing Slowing, Cooling, and Boosting Effects in Molecular Beams

In molecular beams generated using a cryogenic buffer-gas source, the interactions between the seeded fluoromethane molecules and the cold helium buffer gas can lead to several distinct effects on the beam's velocity distribution: slowing, cooling, and boosting. The manifestation of these effects is highly dependent on the density of the helium buffer gas within the cooling cell.

At low helium densities, the fluoromethane molecules undergo very few collisions before exiting the cell. Consequently, the cooling and slowing effects are not pronounced. As the helium flux is increased, more frequent collisions occur, leading to a noticeable slowing and cooling of the fluoromethane molecules. This is the regime where the buffer gas effectively thermalizes the translational and rotational degrees of freedom of the target molecules.

Conversely, if the helium flux is increased further to a high-density regime, a "boosting" effect can be observed. In this scenario, the molecular beam is accelerated to a higher speed. This is attributed to the hydrodynamic flow of the dense helium gas pushing the fluoromethane molecules out of the cell. A study on buffer-gas cooling of fluoromethane observed these distinct regimes by varying the injected helium flux. For instance, at a low flux of 0.05 SCCM (Standard Cubic Centimeters per Minute), the resulting beam was largely effusive. Increasing the flux to 0.20 SCCM produced clear slowing and cooling. A further increase to 2.00 SCCM resulted in the molecular beam moving to a higher speed region due to the boosting effect arxiv.org.

These observations highlight the critical role of collision dynamics in controlling the final velocity of the molecular beam. By carefully tuning the buffer gas density, it is possible to select for either a slow, cold beam or a faster, boosted beam.

Impact of Helium Buffer Gas on Beam Properties (Speed, Divergence, Extraction Efficiency)

The properties of a molecular beam, including its speed, divergence, and extraction efficiency, are significantly influenced by the dynamics of the helium buffer gas. The buffer gas serves to cool the molecules of interest, which are often introduced into a cryogenic cell, before they are extracted to form a beam. This technique is a cornerstone for experiments involving the trapping of molecules.

The efficiency of cooling and the subsequent properties of the extracted beam are dependent on the thermalization process within the buffer gas cell. Molecules thermalize with the cold helium through collisions, which reduces both their translational and rotational temperatures. For instance, in a buffer-gas-cooled beam of fluoromethane, translational and rotational temperatures as low as 5.48 K and 0.60 K, respectively, have been achieved with a 3.5 K helium buffer gas arxiv.org.

The extraction of the cooled molecules into a beam is facilitated by the flow of the helium gas. In a well-designed system, the molecules become entrained in the helium flow and are guided out of the cell. The regime of operation, whether effusive or hydrodynamically enhanced, is determined by the buffer-gas density. The hydrodynamic regime, characterized by a higher buffer gas density, can lead to a more efficient extraction of a directed beam. However, as noted earlier, very high densities can also lead to an undesirable boosting of the beam velocity for experiments requiring slow molecules.

The divergence of the molecular beam is also influenced by the collision dynamics within and just outside the exit of the buffer gas cell. Collisions in the expansion region can affect the forward velocity and the angular spread of the beam. Techniques such as the use of a two-stage cell, where a second, lower-density buffer gas cell is used to further slow the beam without significantly reducing the flux, can help in producing very slow molecular beams with low divergence.

Table 1: Effect of Helium Flux on Fluoromethane Molecular Beam Properties

Helium Flux (SCCM)Observed EffectDescription
0.05Effusive BeamMolecules undergo few collisions, resulting in minimal slowing and cooling. The velocity distribution is typical of an effusive source.
0.20Slowing and CoolingIncreased collisions with the helium buffer gas lead to a noticeable decrease in the translational and rotational temperatures of the fluoromethane molecules.
2.00Boosting EffectAt high helium flux, the hydrodynamic flow of the buffer gas accelerates the fluoromethane molecules, resulting in a higher velocity beam.

Energy Transfer in Ultracold Collisions and Its Implications

At ultracold temperatures, typically below 1 Kelvin, the wave-like nature of molecules becomes prominent, and collision dynamics are governed by quantum mechanics. In this regime, the energy transfer in collisions between fluoromethane and helium can exhibit quantum phenomena that are not observable at higher temperatures. These quantum effects open up new possibilities for controlling chemical reactions and understanding fundamental molecular interactions.

Investigating Quantum Effects in Reaction Pathways and Control at Low Temperatures

Ultracold collisions provide a pristine environment to study reaction dynamics with unprecedented detail. At these low energies, the number of participating partial waves is small, and the collision outcome is extremely sensitive to the details of the intermolecular potential energy surface. Quantum phenomena such as scattering resonances and tunneling can dominate the reaction pathways.

For polar molecules like fluoromethane, the long-range dipole-dipole interactions are significant at low temperatures. In collisions with helium, the anisotropic nature of the potential energy surface couples the translational and rotational degrees of freedom. This coupling can lead to state-to-state rotational energy transfer, where the molecule changes its rotational state upon collision with a helium atom.

Recent studies on other molecular systems have demonstrated that external electric fields can be used to control the outcomes of ultracold collisions. For a polar molecule like fluoromethane, an external electric field can align the molecules, thereby influencing the stereodynamics of the collision. This control over the orientation of the reactants can be used to enhance or suppress certain reaction pathways. For instance, experiments with trapped CH3F molecules have shown that inelastic collision rates can be controlled by tuning a homogeneous electric field. aps.org

Furthermore, theoretical studies suggest that quantum interference can be exploited for coherent control of ultracold molecular collisions. By preparing the molecules in a coherent superposition of states, it may be possible to steer the outcome of a collision towards a desired product channel. While this has been demonstrated theoretically for other systems, the principles are applicable to fluoromethane-helium collisions and represent a frontier in the control of chemical reactions at the quantum level. aps.org

The study of reaction rates at very low temperatures can reveal the influence of quantum tunneling. For reactions with an activation barrier, classical chemistry would predict a negligible reaction rate at low temperatures. However, quantum tunneling can allow the reaction to proceed efficiently. While direct experimental evidence for tunneling in fluoromethane-helium reactions at ultracold temperatures is not yet available, it is a key quantum effect that is expected to play a role in low-temperature chemical processes.

Table 2: Key Parameters in Fluoromethane-Helium Collision Studies

ParameterValue/ObservationSignificanceReference
Translational Temperature~5.48 KAchieved through buffer-gas cooling with 3.5 K helium. arxiv.org
Rotational Temperature~0.60 KDemonstrates efficient rotational cooling through collisions with helium. arxiv.org
Ratio of Collisional Cross Sections (Translational/Rotational)~36Indicates that translational relaxation is significantly more efficient than rotational relaxation in this system. arxiv.org
Low-Temperature Reaction Rate EnhancementObserved for CH3F + He+ below 1 KAttributed to the alignment of the CH3F dipole in a specific quantum state, highlighting quantum stereodynamics. royalsocietypublishing.org

Advanced Experimental Techniques for Studying Fluoromethane Helium Complexes

Cryogenic Buffer-Gas Cooling Methods

Cryogenic buffer-gas cooling is a versatile technique for producing cold, slow-moving beams of molecules. mpg.de This method relies on thermalization of the target molecule, in this case, fluoromethane (B1203902), through collisions with a cryogenically cooled inert buffer gas, typically helium or neon. aps.orgtum.de The technique is broadly applicable as it does not depend on specific properties of the molecule, such as its internal energy structure or electric dipole moment. mpg.de

Design and Optimization of Cryogenic Buffer Gas Cells for Molecular Cooling

A cryogenic buffer-gas cell is the core component for cooling molecules. It consists of a copper cell thermally anchored to a cryocooler, which can maintain temperatures as low as a few Kelvin. aps.orgmpg.de The design of the cell is crucial for maximizing the flux of cold molecules.

Cell Design and Operation:

Gas Inlet: Helium buffer gas is pre-cooled before entering the cell through a diffuser plate or multiple symmetrically arranged holes to ensure a homogenous gas distribution. mpg.denumberanalytics.com Fluoromethane is introduced into the cell via a separate, often heated, capillary to prevent freezing and maintain a sufficient vapor pressure. mpg.deaps.orgmpg.de This inlet is thermally isolated from the cold cell body. mpg.deaps.org

Cell Body: The cell itself is typically a cylindrical copper block with dimensions on the order of a few centimeters. mpg.de The inner surfaces are often coated with a material that promotes thermalization and prevents the target molecules from sticking. Activated charcoal is frequently used as a sorption pump to remove the helium gas that effuses from the cell. aps.orgnumberanalytics.com

Exit Aperture: A nozzle on the opposite side of the molecule inlet allows the mixture of cold molecules and buffer gas to exit, forming a beam. mpg.dempg.de The geometry of this exit can be optimized; for instance, a conical exit has been shown to enhance the molecular beam intensity compared to a simple planar exit.

Pumping: The entire assembly is housed in a vacuum chamber, and the cryo-cooled surfaces of the cell and surrounding shields act as a vacuum pump. mpg.de

Optimization for Fluoromethane Cooling: Simulations and experiments have been performed to optimize the cooling of fluoromethane with helium. By varying the buffer gas density and cell temperature, the properties of the resulting molecular beam can be controlled. mpg.dearxiv.org For example, at low helium densities, most fluoromethane molecules exit the cell without being fully cooled, while at higher densities, the number of collisions increases, leading to lower rotational and translational temperatures. mpg.dearxiv.org However, very high densities can also lead to a decrease in the output of molecules from the cell. mpg.de

A study on buffer-gas cooling of fluoromethane demonstrated that at a cell temperature of 6.7 K, increasing the helium density from 3.7 × 10¹⁴ cm⁻³ to 3.2 × 10¹⁵ cm⁻³ significantly increased the population of the lower rotational states of the guided molecules. arxiv.org

Electrostatic Guiding and Trapping Techniques for Cold Polar Molecules

Once the fluoromethane molecules are cooled in the buffer gas cell, they can be separated from the helium and guided for further experiments using electrostatic fields. This technique is particularly effective for polar molecules like fluoromethane, which possess a significant permanent electric dipole moment. aps.orgmpg.de

Principles of Electrostatic Guiding: Electrostatic guides typically consist of four parallel electrodes (a quadrupole guide) to which high voltages of alternating polarity are applied. mpg.dearxiv.org This creates a two-dimensional electric field with a minimum at the center. mpg.de Polar molecules in "low-field-seeking" states, where their dipole moment is anti-aligned with the electric field, are repelled from regions of high field and are therefore confined to the low-field region along the guide's axis. mpg.detum.de The effectiveness of this guiding depends on the transverse kinetic energy of the molecules; only molecules with a kinetic energy lower than the potential barrier created by the electric field will be guided. tum.de

Application to Fluoromethane-Helium Systems: Experiments have successfully demonstrated the electrostatic guiding of buffer-gas-cooled fluoromethane. aps.orgarxiv.org In these setups, a quadrupole guide is placed a short distance from the exit aperture of the cryogenic cell. arxiv.org By measuring the flux of molecules at the end of the guide, researchers can characterize the properties of the cold molecular beam.

The guiding efficiency of fluoromethane is highly dependent on the rotational state of the molecule and the density of the helium buffer gas. aps.org As the helium flux increases, the rotational temperature of the fluoromethane molecules decreases, leading to a higher population of low-field-seeking states and thus a more efficient guiding. aps.orgarxiv.org This technique allows for the production of continuous beams of internally cold and slow fluoromethane molecules. mpg.de

One study reported that by using an electrostatic guide, they could measure the translational and rotational temperatures of buffer-gas-cooled fluoromethane to be approximately 5.48 K and 0.60 K, respectively, from a cell held at 3.5 K. aps.org This demonstrates the powerful combination of buffer-gas cooling and electrostatic guiding for producing and characterizing cold polar molecules.

Table 1: Experimental Parameters for Buffer-Gas Cooling and Electrostatic Guiding of Fluoromethane
ParameterValueReference
Buffer GasHelium (He) aps.orgarxiv.org
Cell Temperature3.5 K - 6.7 K aps.orgarxiv.org
Heated Molecular Line Temperature (CH₃F)215 K aps.org
Helium Buffer Gas Density3.7 × 10¹⁴ cm⁻³ to 3.2 × 10¹⁵ cm⁻³ arxiv.org
Achieved Translational Temperature (CH₃F)~5.48 K aps.org
Achieved Rotational Temperature (CH₃F)~0.60 K aps.org
Electrostatic Guide TypeQuadrupole arxiv.org

Principles and Applications of Sympathetic Cooling of Molecular Ions with Helium Buffer Gas

Sympathetic cooling is a powerful technique to cool particles that cannot be directly laser-cooled, such as most molecular ions. numberanalytics.comdokumen.pub The method involves bringing the target ions into thermal contact with a coolant species that is easily cooled, typically laser-cooled atomic ions or a cryogenic buffer gas. aps.orgscience.gov

Principles of Sympathetic Cooling: When molecular ions are introduced into a trap containing a cold buffer gas like helium, they lose kinetic energy through collisions with the much colder helium atoms. aps.org This process cools the translational motion of the ions to temperatures approaching that of the buffer gas. If the molecular ions are trapped alongside laser-cooled atomic ions, the Coulomb interaction between the two charged species leads to efficient cooling of the molecular ions' translational degrees of freedom to millikelvin temperatures. aps.org

The internal degrees of freedom, such as rotation, can also be cooled through collisions with the helium buffer gas. science.gov This is particularly effective for polar molecules where the interaction with the buffer gas can efficiently quench rotational energy.

Applications: Sympathetic cooling has been instrumental in preparing a wide variety of molecular ions at ultracold temperatures for applications in:

High-resolution spectroscopy: Cooling reduces Doppler and transit-time broadening, enabling precise measurements of molecular structure and properties. numberanalytics.com

Cold chemistry and reaction dynamics: At low temperatures, quantum effects in chemical reactions become prominent, and sympathetic cooling allows for the study of reaction dynamics in a highly controlled environment.

Quantum information processing: Cold trapped molecular ions are candidates for qubits, the fundamental units of quantum computers. numberanalytics.com

Precision measurements: Ultracold molecules can be used to test fundamental laws of physics, such as searching for a time variation of fundamental constants or the existence of an electron electric dipole moment. numberanalytics.com

While sympathetic cooling with helium buffer gas is a general technique applicable to a wide range of molecular ions, specific experimental data and detailed studies on the sympathetic cooling of fluoromethane ions were not prominently featured in the surveyed research. However, the general principles suggest that fluoromethane ions could be effectively cooled using this method due to their polar nature, which would facilitate efficient collisional cooling of their rotational degrees of freedom by the helium buffer gas.

Helium Nanodroplet Isolation Spectroscopy Applications

Superfluid helium nanodroplets provide an ultracold (≈0.4 K) and minimally perturbing environment for high-resolution spectroscopy of embedded molecules. nih.govruhr-uni-bochum.de The unique properties of superfluid helium allow molecules to rotate freely, leading to well-resolved rotational structures in their spectra, similar to the gas phase but at a much lower temperature. d-nb.info

Methods for Production and Doping of Superfluid Helium Nanodroplets

The creation of a beam of fluoromethane-doped helium nanodroplets involves a two-step process: the formation of the nanodroplets and their subsequent doping.

Production of Helium Nanodroplets: Superfluid helium nanodroplets are typically generated by the adiabatic expansion of high-pressure (20-100 bar) helium gas through a small orifice (≈5 µm) that has been pre-cooled to low temperatures (4-25 K) into a vacuum. nih.govfrontiersin.org During the expansion, the helium gas cools and condenses into droplets. These droplets then cool further through evaporation of helium atoms from their surface, reaching a stable temperature of about 0.37 K. d-nb.info The size of the droplets, which can range from thousands to millions of helium atoms, can be controlled by adjusting the source pressure and temperature. frontiersin.org

Doping with Fluoromethane: Once formed, the beam of helium nanodroplets is passed through a "pick-up" cell containing fluoromethane vapor. mpg.de When a droplet traverses the cell, it can capture one or more fluoromethane molecules. The number of captured molecules can be controlled by adjusting the vapor pressure in the pick-up cell. mpg.de The captured fluoromethane molecule quickly thermalizes with the droplet, cooling its rotational and vibrational degrees of freedom to the droplet's temperature of ≈0.4 K. d-nb.info

High-Resolution Spectroscopic Detection Methods within Helium Droplets

Once the fluoromethane molecule is isolated within the helium nanodroplet, various high-resolution spectroscopic techniques can be applied to probe its structure and interaction with the helium environment.

Infrared Spectroscopy: Infrared laser spectroscopy is a powerful tool for studying the vibrational and rotational dynamics of molecules in helium nanodroplets. researchgate.net Rotationally resolved infrared spectra of fluoromethane have been measured in the C-H and C-F stretching regions. researchgate.net These studies reveal that the spectral linewidths increase with increasing vibrational energy, which is attributed to faster vibrational relaxation at higher energies. researchgate.net

Stark Spectroscopy: By applying an external static electric field (a Stark field) to the doped droplets, Stark spectroscopy can be performed. researchgate.netresearchgate.net This technique provides information about the molecule's electric dipole moment in the helium environment and can be used to investigate the interaction between the molecule's rotation and the helium solvent. researchgate.net For fluoromethane, Stark spectroscopy has been used to explore whether the rotational energy levels of the molecule could be tuned into resonance with the excitations of the superfluid helium, although no strong evidence for such an effect was found. researchgate.net

The combination of helium nanodroplet isolation and high-resolution laser spectroscopy provides a unique window into the quantum world of molecular interactions, allowing for detailed studies of the fluoromethane-helium complex in a pristine, ultracold environment.

Pulsed Jet Fourier Transform Microwave Spectroscopy for Intermolecular Complex Characterization

Pulsed Jet Fourier Transform Microwave (PJ-FTMS) spectroscopy is a powerful technique for determining the precise structure and energetics of weakly bound complexes like Fluoromethane-Helium. ualberta.caiisc.ac.iniisc.ac.in This method combines a supersonic jet expansion with microwave spectroscopy to study molecules and complexes at very low rotational and translational temperatures, typically on the order of a few Kelvin. ualberta.ca

In this technique, a gaseous mixture of fluoromethane and helium is expanded through a pulsed nozzle into a high-vacuum chamber. ualberta.ca This rapid, nearly collision-free expansion cools the molecules and allows for the formation and stabilization of the CH₃F-He complex. ualberta.ca The cold complex then interacts with a short, high-power microwave pulse inside a Fabry-Pérot cavity. iisc.ac.iniisc.ac.in This pulse induces a macroscopic polarization in the ensemble of complexes. After the pulse, the complexes emit a faint microwave signal, known as a free induction decay (FID), as they relax. ualberta.ca This time-domain signal is detected and then converted into a high-resolution frequency-domain spectrum via a Fourier transform. ualberta.ca

The analysis of the resulting rotational spectra provides highly accurate rotational constants, which are inversely related to the moments of inertia of the complex. ualberta.ca From these constants, the geometry, including bond lengths and angles between the constituent molecules, can be determined with high precision. ualberta.ca

Research on the CH₃F-He complex has revealed a fascinating and complex intermolecular potential energy surface with multiple minima. aip.orgaip.org Ab initio calculations, often performed at high levels of theory such as fourth-order Møller–Plesset (MP4) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), predict the existence of at least three energy minima. aip.orgaip.org

A global minimum with the helium atom located at the carbon end of the C-F axis. aip.org

A second, slightly shallower minimum in a T-shaped configuration relative to the C-F axis. aip.org

A third, even shallower minimum at the fluorine end of the C-F axis. aip.org

Spectroscopic observations have confirmed this complex energy landscape. aip.org Sixteen distinct transitions have been observed, corresponding to pure rotational transitions within both the T-shaped ground state and a "linear" excited state (where the helium is at the carbon end). aip.org Rovibrational transitions between these two states have also been measured. aip.org The energy difference between the T-shaped ground state and the linear excited state was experimentally determined to be 132,374.081(16) MHz. aip.org This makes CH₃F-He a rare example of a complex where the ground-state geometry does not correspond to the global minimum on the potential energy surface. aip.orgaip.org

Table 1: Calculated and Experimental Data for the Fluoromethane-Helium Complex

ParameterValueTechnique/Level of TheoryReference
Potential Minimum Depths
Global Minimum (Linear, C-end)46.903 cm⁻¹MP4 Calculation aip.org
T-shaped Minimum44.790 cm⁻¹MP4 Calculation aip.org
Antilinear Minimum (F-end)30.929 cm⁻¹MP4 Calculation aip.org
Bound State Energies
Ground State (T-shaped)-11.460 cm⁻¹Bound-State Calculation aip.org
Excited State (Linear, C-end)-7.468 cm⁻¹Bound-State Calculation aip.org
Excited State (Antilinear, F-end)-4.805 cm⁻¹Bound-State Calculation aip.org
Experimental Energy Difference
T-shaped to Linear State132,374.081 MHzPJ-FTMS aip.org

Femtosecond Pump-Probe Spectroscopy for Investigating Ultrafast Electron Transfer Dynamics

Femtosecond pump-probe spectroscopy is a cornerstone technique for observing chemical reactions and energy transfer processes in real-time, on the timescale of atomic motion (1 fs = 10⁻¹⁵ s). au.dkornl.govresearchgate.net In a typical experiment, an ultrashort "pump" laser pulse initiates a dynamic process, such as electronic excitation or dissociation. ornl.gov A second, time-delayed "probe" pulse then ionizes or excites the system, and by monitoring the products as a function of the delay time between the pump and probe pulses, the evolution of the system can be tracked. au.dkresearchgate.net

While direct studies on the Fluoromethane-Helium complex using this technique are not widely reported, the principles can be applied to understand potential ultrafast dynamics. For instance, studies on isolated fluoromethane molecules using an ultraviolet (UV) pump and an X-ray probe from a free-electron laser have investigated intramolecular charge transfer following dissociation. osti.govosti.gov In these experiments, a UV pump pulse dissociates the CH₃F molecule, and a subsequent, intense X-ray probe pulse multiply ionizes the fragments. By analyzing the resulting ions, researchers can observe the transfer of electrons over long distances as the molecule breaks apart. osti.gov

In the context of the CH₃F-He complex, a similar approach could be envisioned. A femtosecond pump pulse could excite the CH₃F molecule within the complex. The presence of the helium atom, though weakly bound, could influence the subsequent dynamics. The energy dissipated from the excited fluoromethane could be transferred to the helium atom, potentially leading to the dissociation of the van der Waals bond. The probe pulse could then be used to interrogate the state of the fragments, providing information on the timescale of this energy transfer and dissociation process.

Studies on other weakly bound systems, such as indole(H₂O) clusters, demonstrate the power of combining pump-probe spectroscopy with techniques that can separate different species, allowing for a clean investigation of the dynamics within a specific complex. nih.gov This approach allows for the study of how a solvent molecule (like helium in this case) affects the photo-induced processes of the chromophore (fluoromethane). nih.gov Investigations into helium nanodroplets, which act as a quantum solvent, also utilize femtosecond pump-probe techniques to study the ultrafast relaxation dynamics following electronic excitation. berkeley.edu These studies show that energy relaxation within helium can occur on a sub-picosecond timescale. berkeley.edu

Mass Spectrometry-Based Techniques (e.g., ICP/SIFT) for Ion-Molecule Reaction Studies in Helium Buffer Gas

Mass spectrometry techniques are essential for studying the kinetics and mechanisms of ion-molecule reactions. The Selected Ion Flow Tube (SIFT) is a particularly versatile instrument for this purpose. researchgate.netyorku.ca In a SIFT apparatus, ions are created in a remote source, mass-selected by a quadrupole filter, and then injected into a flow tube containing a buffer gas, typically helium, at a pressure of around 0.5 Torr. researchgate.netnih.gov The buffer gas serves to thermalize the ions to a well-defined temperature (often room temperature, ~300 K) through collisions before they encounter a neutral reactant gas introduced downstream. nih.govyorku.ca By monitoring the reactant and product ion signals as a function of the neutral reactant concentration, one can determine reaction rate coefficients and product branching ratios. researchgate.net

The helium buffer gas plays a critical, multi-faceted role. It ensures that the reactions occur under truly thermal conditions by removing any excess internal or kinetic energy from the injected ions. researchgate.net It also serves as a carrier to transport the ions along the flow tube at a known velocity. nih.gov

The reactions of various ions with fluoromethane (CH₃F) have been studied using SIFT and related techniques, often with helium as the buffer gas. For example, the reactions of lanthanide cations (Ln⁺) with CH₃F have been investigated using an Inductively Coupled Plasma/Selected-Ion Flow Tube (ICP/SIFT) instrument. yorku.ca In these experiments, Ln⁺ ions are generated in a high-temperature argon plasma, extracted, and then injected into the helium-filled flow tube to cool before reacting with CH₃F. yorku.ca

More recently, studies have pushed into lower temperature regimes, which are highly relevant to astrochemistry. ethz.ch Merged-beam experiments, where one of the reactants is a Rydberg atom to shield the ion from stray fields, have been used to study the He⁺ + CH₃F reaction at collision energies below 1 K. ethz.chaps.org These experiments use supersonic beams of CH₃F and helium atoms, which are subsequently merged. ethz.chaps.org A strong enhancement of the reaction rate was observed at the lowest collision energies, a phenomenon attributed to the orientation of the polar CH₃F molecule in the electric field of the approaching ion. ethz.chaps.org

Buffer gas cooling in cryogenic cells is another method used to prepare cold molecules for reaction studies. aps.orgresearchgate.netmpg.dearxiv.org Fluoromethane molecules can be cooled to rotational temperatures below 1 K through collisions with cryogenic helium gas (~4-7 K). arxiv.orgmpg.de The efficiency of this cooling process and the subsequent dynamics of the cold molecules can be probed using techniques like electrostatic guiding combined with mass spectrometry. aps.orgarxiv.org These experiments provide fundamental data on collision cross-sections and the rotational relaxation of molecules like CH₃F in a helium environment. aps.org

Frontiers in Fluoromethane Helium Research and Future Directions

Development of Advanced Theoretical Models for Quantum Solvation and Complex Dynamics

The theoretical investigation of the fluoromethane-helium (CH₃F-He) system is crucial for interpreting experimental findings and predicting new phenomena. The development of sophisticated computational models allows for a deep understanding of the quantum nature of solvation and the intricate dynamics of this complex.

Advanced theoretical approaches are being employed to map the potential energy surface (PES) of the CH₃F-He complex with high accuracy. These models often utilize ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP4) and coupled-cluster techniques, to calculate the interaction energies between fluoromethane (B1203902) and helium atoms. researchgate.netfu-berlin.de For instance, studies on similar van der Waals complexes have demonstrated the power of these methods in determining binding energies and equilibrium geometries. researchgate.net

To handle the quantum delocalization of the light helium atom, methods like Diffusion Monte Carlo (DMC) are employed. nih.gov These simulations can provide exact ground-state energies and vibrationally averaged structures for small He clusters surrounding a fluoromethane molecule, treating the helium atoms as quantum particles. nih.gov This approach is vital for understanding how the helium environment affects the rotational and vibrational states of the fluoromethane molecule.

Furthermore, theoretical models are being developed to describe the dynamics of collisions and energy transfer. For example, the rotational relaxation of fluoromethane upon collision with cold helium atoms has been modeled to understand the outcomes of buffer-gas cooling experiments. aps.org These models are essential for calculating state-to-state cross-sections and rate coefficients, which are critical inputs for astrochemical models and for designing new experiments. arxiv.org The integration of Density Functional Theory (DFT) and other methods helps in exploring electronic structures and non-covalent interactions that govern the system's behavior. diva-portal.org

Table 1: Theoretical Methods in Fluoromethane-Helium Research

Theoretical Approach Application Key Insights References
Ab initio methods (MP4, CCSD(T)) Calculation of Potential Energy Surfaces (PES) Accurate determination of interaction energies, equilibrium geometries, and binding energies. researchgate.netfu-berlin.de
Diffusion Monte Carlo (DMC) Simulation of quantum solvation Provides ground-state energies and vibrationally averaged structures of CH₃F-Heₙ clusters. nih.gov
Quantum Scattering Theory Modeling of collision dynamics Calculation of cross-sections for rotational and vibrational energy transfer. aps.org

Exploration of Novel Cooling and Control Strategies for Fluoromethane in Helium Environments

Achieving low temperatures is paramount for studying the quantum properties of the fluoromethane-helium system. Researchers are actively exploring and refining novel methods to cool fluoromethane molecules, often using helium as a cryogenic buffer gas.

One of the primary techniques is buffer-gas cooling , where fluoromethane molecules are introduced into a cryogenically cooled cell filled with helium gas. mpg.de Through collisions, the fluoromethane molecules thermalize with the cold helium, reducing their translational and rotational temperatures to just a few Kelvin. aps.orgmpg.de This method is versatile and can produce high densities of cold molecules. science.gov

To reach even lower temperatures and gain more control over the molecular motion, buffer-gas cooling is often combined with other techniques. Stark deceleration , which uses time-varying inhomogeneous electric fields, can slow polar molecules like fluoromethane to a near standstill. bham.ac.uk This allows for trapping the molecules and studying their properties for extended periods.

A more recent and innovative technique is the cryofuge . mpg.de This method combines buffer-gas cooling with a centrifugal decelerator. Pre-cooled molecules from a cryogenic cell are guided into a rapidly rotating spiral, where rotating electric fields decelerate them to very low velocities (less than 20 meters per second). mpg.de This technique has successfully produced high-density beams of cold fluoromethane, enabling the direct observation of collisions between the molecules. mpg.de Another method, known as Sisyphus cooling, has been demonstrated to cool fluoromethane molecules to millikelvin temperatures using an electric trap, where molecules repeatedly lose kinetic energy by moving in a spatially varying electric field. physicsworld.com

Table 2: Cooling Techniques for Fluoromethane

Cooling Method Principle Achieved Temperature/Velocity Key Feature References
Buffer-Gas Cooling Thermalization with cryogenic helium gas. ~4-6 K High flux of cold molecules. aps.orgmpg.de
Stark Deceleration Slowing polar molecules with switched electric fields. mK range State-selective control and trapping. bham.ac.ukroyalsocietypublishing.org
Sisyphus Cooling Cyclical removal of kinetic energy in an electric trap. ~30 mK Reaches sub-Kelvin temperatures. physicsworld.com

Investigation of Quantum Phenomena in Fluoromethane-Helium Systems at Ultracold Temperatures

At the ultracold temperatures (< 1 mK) made accessible by advanced cooling techniques, the behavior of the fluoromethane-helium system is governed by the laws of quantum mechanics. fu-berlin.de Research in this regime aims to uncover and study distinctly quantum phenomena that are masked by thermal motion at higher temperatures.

One of the key areas of investigation is the nature of molecular collisions. At ultralow temperatures, the de Broglie wavelength of the molecules becomes comparable to the range of the intermolecular potential, and collisions must be described as the interaction of matter waves. bham.ac.ukroyalsocietypublishing.org This leads to phenomena such as scattering resonances, which are highly sensitive to the details of the potential energy surface. The quantization of orbital angular momentum becomes critically important, significantly altering collision dynamics. royalsocietypublishing.org

The helium environment itself exhibits quantum properties, particularly when it forms nanodroplets, which are superfluid. uni-regensburg.de Studying fluoromethane embedded in superfluid helium droplets provides a unique microscopic laboratory. The molecule acts as a probe of the superfluid environment, and its spectroscopic signatures can reveal details about the quantum solvation shell of helium atoms surrounding it. uni-regensburg.defrontiersin.org

A major goal in this field is the creation of exotic quantum states of matter, such as a Bose-Einstein condensate (BEC) of polar molecules like fluoromethane. physicsworld.comfu-berlin.de Reaching quantum degeneracy with a molecular gas remains a significant challenge but promises to open up new avenues in quantum simulation and the study of quantum materials. royalsocietypublishing.orgarxiv.org Ultracold fluoromethane molecules could serve as qubits in a quantum computer, with their strong dipole-dipole interactions providing the necessary entanglement. physicsworld.comfu-berlin.de

Applications in Fundamental Molecular Physics and Astrochemistry Research

The study of the fluoromethane-helium system has far-reaching applications, from testing fundamental laws of physics to understanding the chemistry of the cosmos.

In fundamental molecular physics , ultracold fluoromethane molecules offer a platform for high-precision measurements. ucsd.edu For example, their long interaction times and well-controlled quantum states could be used to search for a permanent electric dipole moment of the electron or to observe parity-violating energy differences between chiral molecules. physicsworld.com Experiments involving positron annihilation with fluoromethane have been used to probe the electronic structure and momentum of valence electrons. ucsd.edu Furthermore, pump-probe experiments using intense X-ray lasers on fluoromethane can track ultrafast charge transfer processes within the molecule following ionization, providing deep insights into intramolecular dynamics. scispace.com

In astrochemistry , fluoromethane is a molecule of interest, and understanding its behavior in cold environments is crucial for interpreting astronomical observations. acs.org The interstellar medium (ISM) is a vast, cold, and low-density environment where chemical reactions occur at temperatures of 10-100 K. princeton.edumdpi.com Helium is the second most abundant element in the ISM. Therefore, studying collisions between fluoromethane and helium in the lab provides essential data, such as collisional rate coefficients, needed for astrochemical models that predict molecular abundances in space. arxiv.org These models help astronomers interpret data from radio telescopes and understand the chemical evolution of star- and planet-forming regions. nationalacademies.org

Integration of Experimental and Computational Approaches for Comprehensive Understanding of Intermolecular Interactions

A comprehensive understanding of the weak intermolecular interactions that govern the fluoromethane-helium system can only be achieved through the close integration of experimental and computational methods. This synergistic approach allows for a cycle of prediction, observation, and refinement that drives the field forward.

Experimental techniques like high-resolution rotational and vibrational spectroscopy provide precise data on the structure and energy levels of the CH₃F-He complex. iisc.ac.in For instance, microwave spectroscopy can determine the exact geometry of the complex, while infrared spectroscopy probes its vibrational modes. iisc.ac.inacs.org These experimental results serve as rigorous benchmarks for testing and refining theoretical models.

In parallel, computational chemists perform high-level ab initio calculations to generate potential energy surfaces and predict the spectroscopic properties of the complex. iisc.ac.inresearchgate.net When experimental and theoretical results disagree, it points to deficiencies in the theoretical model, prompting further refinement. Conversely, theory can guide experimental searches by predicting the spectral regions where transitions are likely to occur and can help assign complex, congested spectra. acs.org

This integrated approach has been successfully applied to study the rotational relaxation of fluoromethane in helium, where experimental data from electrostatic guiding experiments were compared with theoretical scattering calculations. aps.org Similarly, the interpretation of Coulomb explosion imaging experiments, which probe molecular dynamics, relies heavily on simulations to understand the complex fragmentation patterns. bris.ac.uk This powerful combination of theory and experiment is indispensable for unraveling the subtle details of the forces at play between fluoromethane and helium.

Q & A

Q. What spectroscopic techniques are optimal for characterizing intermolecular interactions in fluoromethane–helium (1/1) systems, and how should experimental parameters be calibrated?

Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are primary methods for probing CH₃F–He interactions. Calibrate instruments using pure helium and fluoromethane baselines to isolate spectral shifts caused by van der Waals forces. For precision, employ cryogenic cooling (e.g., liquid nitrogen) to reduce thermal noise, and use high-resolution detectors (e.g., CCD arrays) to capture weak vibrational modes. Cross-validate results with computational simulations (e.g., density functional theory) to assign spectral peaks accurately .

Q. How can researchers ensure accurate 1:1 molar ratio preparation in gas-phase experiments, and what are common sources of error?

Methodological Answer: Use gravimetric methods to measure gas masses in a controlled vacuum chamber, accounting for buoyancy effects and temperature-dependent density variations. Validate ratios via gas chromatography (GC) with thermal conductivity detectors. Common errors include incomplete mixing due to differential diffusion rates (helium’s low molecular weight accelerates dispersion) and adsorption of fluoromethane onto chamber walls. Mitigate these by pre-conditioning equipment with inert coatings (e.g., silanized surfaces) and allowing equilibration times ≥30 minutes .

Advanced Research Questions

Q. How can contradictions in reported dipole moment values for CH₃F–He complexes be resolved?

Methodological Answer: Discrepancies often arise from differing experimental conditions (e.g., pressure, temperature) or theoretical approximations (e.g., neglect of quadrupole moments). Address this by:

  • Conducting Stark spectroscopy under ultrahigh vacuum (UHV) to minimize collisional broadening .
  • Comparing ab initio methods (e.g., CCSD(T) with augmented basis sets) to empirical data, ensuring inclusion of relativistic effects for helium .
  • Publishing raw data (e.g., field-strength dependencies) in supplementary materials to enable cross-validation .

Q. What computational strategies best model the thermodynamic stability of CH₃F–He clusters under extreme conditions (e.g., cryogenic or high-pressure environments)?

Methodological Answer: Combine molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to account for induced dipole effects. For high-pressure regimes, apply periodic boundary conditions and hybrid Monte Carlo sampling to capture phase behavior. Validate against neutron diffraction data from synchrotron facilities, focusing on radial distribution functions (RDFs) to assess cluster geometry .

Q. How can researchers assess the environmental impact of fluoromethane–helium mixtures in atmospheric studies?

Methodological Answer: Deploy cavity ring-down spectroscopy (CRDS) to measure radiative efficiency and global warming potential (GWP). Couple this with trajectory models (e.g., GEOS-Chem) to simulate atmospheric lifetimes, incorporating helium’s role as a carrier gas. For lifecycle analysis, compare CH₃F–He emissions to alternatives (e.g., SF₆–N₂ mixtures) using IPCC Tier 2 methodologies .

Q. What experimental designs minimize helium consumption in studies requiring cryogenic cooling with CH₃F–He mixtures?

Methodological Answer: Implement closed-loop helium recovery systems with cryogenic adsorption pumps to reduce waste. For low-temperature experiments, optimize cooling protocols using pulsed injection rather than continuous flow. Collaborate with facilities using helium liquefaction plants to offset costs, as outlined in NSF-funded sustainability initiatives .

Data Reproducibility and Reporting

Q. What metadata standards are critical for replicating fluoromethane–helium experiments?

Methodological Answer: Report gas purity levels (e.g., He ≥99.999%), mixing protocols (e.g., dynamic vs. static methods), and calibration curves for detectors. Use the ISA-Tab format for metadata, including instrument model numbers and software versions (e.g., LabView 2024). Archive raw datasets in repositories like Zenodo with DOIs for peer review .

Tables for Reference

Parameter Recommended Measurement Technique Key Considerations
Molar Ratio AccuracyGravimetric + GC validationBuoyancy correction, adsorption effects
Spectral ResolutionFTIR with cryogenic coolingBaseline subtraction, noise reduction
Thermodynamic StabilityPolarizable MD simulationsValidation via neutron diffraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.